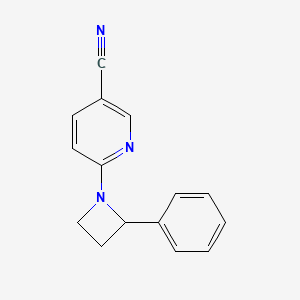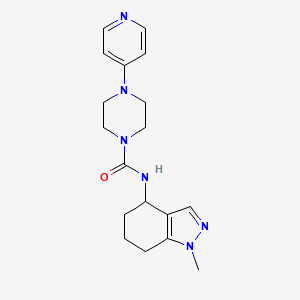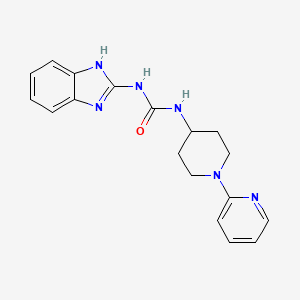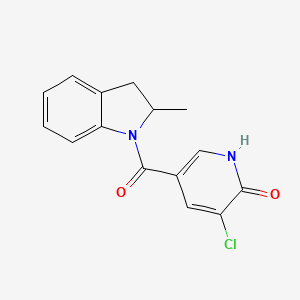
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs).
Wirkmechanismus
The mechanism of action of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ has been shown to increase endurance and improve muscle strength.
Biochemical and Physiological Effects
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve muscle strength in animal studies. It has also been shown to increase the expression of genes involved in energy metabolism and lipid metabolism. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one in lab experiments is its potential to increase endurance and improve muscle strength. This makes it a useful compound for studying the effects of exercise on the body. However, one of the limitations of using this compound is its potential to interact with other drugs and supplements, which could affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one. One direction is to further investigate its potential applications in sports performance enhancement. Another direction is to study its potential anti-cancer properties in more detail. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
Synthesemethoden
The synthesis of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one involves several steps. The first step is the synthesis of 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene. The second step is the synthesis of 2-methyl-2,3-dihydroindole-1-carboxylic acid from 2-methylindole-3-carboxylic acid. The third step is the synthesis of 3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one from 2,4-dinitrophenylhydrazine and 2-methyl-2,3-dihydroindole-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of sports performance enhancement. It has been shown to increase endurance and improve muscle strength in animal studies. It has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-chloro-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-6-10-4-2-3-5-13(10)18(9)15(20)11-7-12(16)14(19)17-8-11/h2-5,7-9H,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFZDKNRKWUYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
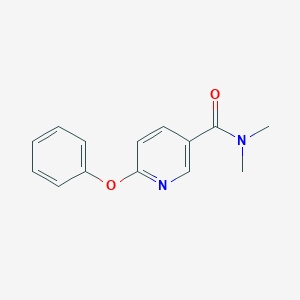
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
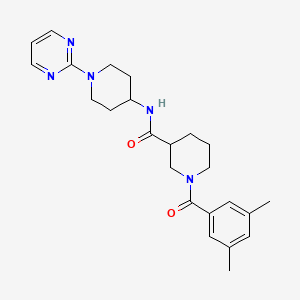
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
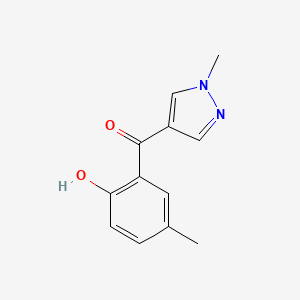
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

